molecular formula C14H7Cl3FN B13119032 4-Fluoro-5-(3,4,5-trichlorophenyl)indole

4-Fluoro-5-(3,4,5-trichlorophenyl)indole

Cat. No.: B13119032
M. Wt: 314.6 g/mol
InChI Key: WBBLQOACQICILP-UHFFFAOYSA-N
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Description

4-Fluoro-5-(3,4,5-trichlorophenyl)indole is a synthetic compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 4-Fluoro-5-(3,4,5-trichlorophenyl)indole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Fischer indole synthesis, where optically active cyclohexanone and phenylhydrazine hydrochloride are used under reflux conditions in methanesulfonic acid .

Chemical Reactions Analysis

4-Fluoro-5-(3,4,5-trichlorophenyl)indole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

4-Fluoro-5-(3,4,5-trichlorophenyl)indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-(3,4,5-trichlorophenyl)indole involves its interaction with specific molecular targets and pathways. It binds with high affinity to multiple receptors, which helps in developing new useful derivatives. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

4-Fluoro-5-(3,4,5-trichlorophenyl)indole can be compared with other indole derivatives, such as:

These compounds share the indole nucleus but differ in their substituents and biological activities, highlighting the uniqueness of this compound.

Biological Activity

4-Fluoro-5-(3,4,5-trichlorophenyl)indole is a synthetic compound belonging to the indole family, characterized by a unique combination of a fluorine atom and a trichlorophenyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and antimicrobial treatments.

Chemical Structure and Properties

The molecular formula of this compound is C13H7Cl3FNC_{13}H_{7}Cl_{3}FN, with a molecular weight of approximately 353.6 g/mol. The presence of halogen substituents enhances its chemical stability and biological activity compared to other indole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies indicate that it can bind to various receptors and enzymes, influencing pathways related to cell proliferation and apoptosis. Notably, indole derivatives are known to interact with serotonin receptors, which may contribute to their antidepressant effects .

Biological Activities

The compound exhibits a range of biological activities:

  • Anticancer Activity : Research has shown that this compound possesses significant cytotoxic effects against various cancer cell lines. The IC50 values for different cell lines indicate its potential as an anticancer agent.
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Its structural features suggest a mechanism that disrupts bacterial cell membranes or inhibits essential bacterial enzymes .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)References
AnticancerVarious cancer cell lines10–30
AntimicrobialGram-positive and Gram-negative bacteriaVaries

Case Studies

  • Cytotoxicity Studies : A study investigated the cytotoxic effects of this compound on human glioblastoma U251 cells and human melanoma WM793 cells. The results demonstrated potent growth inhibition, with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .
  • Antibacterial Efficacy : Another study assessed the antibacterial properties of the compound against common pathogens. The results indicated that it exhibited superior activity compared to existing antibiotics, particularly against resistant strains.

Structure-Activity Relationship (SAR)

The unique substitution pattern in this compound plays a crucial role in its biological activity. The presence of both fluorine and chlorine atoms enhances its binding affinity to biological targets. Comparative studies with similar compounds have highlighted how variations in substitution can lead to significant differences in potency and selectivity.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
5-Fluoro-3-phenylindoleFluorine substitution on phenylExhibits anticancer properties
6-Amino-4-substitutedalkyl-1H-indoleAmino group at position 6Potential anti-inflammatory activity
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazideAlkyl chain substitutionAntimicrobial activity

Properties

Molecular Formula

C14H7Cl3FN

Molecular Weight

314.6 g/mol

IUPAC Name

4-fluoro-5-(3,4,5-trichlorophenyl)-1H-indole

InChI

InChI=1S/C14H7Cl3FN/c15-10-5-7(6-11(16)13(10)17)8-1-2-12-9(14(8)18)3-4-19-12/h1-6,19H

InChI Key

WBBLQOACQICILP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1C3=CC(=C(C(=C3)Cl)Cl)Cl)F

Origin of Product

United States

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